3-acetamido-3-(4-methoxyphenyl)propanoic Acid
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Overview
Description
3-Acetamido-3-(4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . It is also known by its IUPAC name, N-acetyl-3-(4-methoxyphenyl)-beta-alanine . This compound is characterized by the presence of an acetamido group, a methoxyphenyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Mechanism of Action
Mode of Action
It is a derivative of β-tyrosine , which suggests that it may interact with biological targets in a similar manner as β-Tyrosine.
Biochemical Pathways
As a derivative of β-Tyrosine , it might be involved in the same or similar biochemical pathways as β-Tyrosine.
Result of Action
As a derivative of β-Tyrosine , it might have similar effects on the molecular and cellular level as β-Tyrosine.
Action Environment
Like other organic compounds, general laboratory safety measures should be taken when handling it .
Preparation Methods
The synthesis of 3-acetamido-3-(4-methoxyphenyl)propanoic acid involves several steps. One common synthetic route includes the acetylation of 3-amino-3-(4-methoxyphenyl)propanoic acid using acetic anhydride under acidic conditions . The reaction typically proceeds as follows:
Starting Material: 3-amino-3-(4-methoxyphenyl)propanoic acid.
Reagent: Acetic anhydride.
Conditions: Acidic medium, typically using a catalyst like sulfuric acid.
Product: this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
3-Acetamido-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
3-Acetamido-3-(4-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Acetamido-3-(4-methoxyphenyl)propanoic acid can be compared with similar compounds such as:
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid:
3-(3-Methoxyphenyl)propanoic acid: This compound lacks the acetamido group, resulting in distinct chemical properties and applications.
Properties
IUPAC Name |
3-acetamido-3-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWOHFAWCCPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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